molecular formula C23H47NO12 B605449 Amino-PEG10-acid CAS No. 196936-04-6

Amino-PEG10-acid

Cat. No. B605449
CAS RN: 196936-04-6
M. Wt: 529.62
InChI Key: SVXUSQJNNODUGC-UHFFFAOYSA-N
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Description

Amino-PEG10-acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Amino-PEG10-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular weight of Amino-PEG10-acid is 529.62 and its formula is C23H47NO12 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN .


Chemical Reactions Analysis

Amino acids, including Amino-PEG10-acid, are known to react with ninhydrin to form purple-colored compounds . They also have amphoteric properties, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .


Physical And Chemical Properties Analysis

Amino acids, including Amino-PEG10-acid, are colorless, crystalline solids with high melting points greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also optically active, except for glycine .

Scientific Research Applications

HIV-1 Treatment

Amino-PEG10-acid has been studied for its potential use in the treatment of HIV-1. The frameshift elements in HIV-1 RNA are an attractive target for the development of a new class of anti-HIV-1 drugs . Amino-PEG10-acid could potentially be used to target these frameshift elements .

Antiviral Therapeutic Development

The unique characteristics of frameshift elements, which are present in viruses and human genes like PEG10, could potentially be targeted for the development of antiviral therapeutic molecules . Amino-PEG10-acid could play a role in this process .

Drug Delivery Systems

Research has suggested a possible link between Chloroplast, plasma membrane, plastid, chloroplast envelope, putative [Theobroma cacao] and PEG10 protein [Homo sapiens], which could be important for the safe and effective development of pharmaceutical products for drug delivery to cells .

Bioinformatics and Protein Homology

Amino-PEG10-acid could be used in bioinformatics studies to analyze the amino acid sequences and three-dimensional structures of proteins. By comparing this information, researchers can identify evolutionary relationships between proteins from different species .

Reprogramming mRNA Cargo

The mRNA cargo of PEG10 can be reprogrammed by flanking genes of interest with Peg10’s untranslated regions . This could potentially be used for selective endogenous encapsidation for cellular delivery (SEND) by engineering both mouse and human PEG10 to package, secrete, and deliver specific RNAs .

Molecular Docking and Dynamics Simulations

Amino-PEG10-acid could potentially be used in molecular docking and dynamics simulations. This could help in the design of molecules that could target other proteins .

Mechanism of Action

Target of Action

Amino-PEG10-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG10-acid are therefore the proteins it is designed to degrade. For instance, it has been associated with the paternally expressed gene 10 (PEG10) , which plays a role in various cellular processes including cell cycle progression and epithelial-mesenchymal transition .

Mode of Action

Amino-PEG10-acid interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This causes the target protein to be marked for degradation by the proteasome, a complex that breaks down unneeded or damaged proteins in the cell . This process selectively degrades target proteins, altering the protein composition within the cell .

Biochemical Pathways

The action of Amino-PEG10-acid affects various biochemical pathways. For instance, in the context of PEG10, it can influence pathways related to cell cycle progression and epithelial-mesenchymal transition . By degrading PEG10, Amino-PEG10-acid can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and differentiation .

Pharmacokinetics

As a PEG-based compound, Amino-PEG10-acid has unique pharmacokinetic properties. PEGylation, the process of attaching PEG to another molecule, is often used to improve the solubility, stability, and half-life of drugs . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amino-PEG10-acid are likely influenced by its PEG component.

Result of Action

The action of Amino-PEG10-acid leads to molecular and cellular changes. By degrading target proteins, it can alter the protein landscape within the cell . This can have various effects depending on the function of the target protein. For example, degradation of PEG10 can affect cell cycle progression and epithelial-mesenchymal transition, potentially influencing cell proliferation and differentiation .

Future Directions

PEG10, a gene that codes for at least two proteins, PEG10-RF1 and PEG10-RF1/2, by -1 frameshift translation, has been studied for its role in cancer, embryonic development, and normal cell homeostasis . Future studies could investigate how PEG10 expression is regulated and the cellular functions of the PEG10 protein variants . Another study suggests that PEG10 could be a promising therapeutic target for overcoming resistance to CDK4/6 inhibitors .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUSQJNNODUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG10-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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